(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an allyloxycarbonyl group, an m-tolyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using an allyloxycarbonyl group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution methods.
Introduction of the m-tolyl group: The m-tolyl group is introduced via a coupling reaction, such as a Suzuki or Negishi coupling.
Deprotection and purification: The protecting groups are removed, and the product is purified using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((benzyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- (S)-2-(((methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- (S)-2-(((ethoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
Uniqueness
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to its allyloxycarbonyl protecting group, which offers distinct reactivity and stability compared to other protecting groups. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(2S)-3-(3-methylphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-7-19-14(18)15-12(13(16)17)9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBKQORNWZDFEI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.